2-[(4-fluorobenzyl)sulfanyl]-N-(3-hydroxyphenyl)-5-(phenylsulfanyl)pyrimidine-4-carboxamide
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Overview
Description
2-{[(4-Fluorophenyl)methyl]sulfanyl}-N-(3-hydroxyphenyl)-5-(phenylsulfanyl)pyrimidine-4-carboxamide is a complex organic compound with potential applications in various scientific fields. This compound features a pyrimidine core substituted with fluorophenyl, hydroxyphenyl, and phenylsulfanyl groups, making it a molecule of interest for its unique chemical properties and potential biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-{[(4-fluorophenyl)methyl]sulfanyl}-N-(3-hydroxyphenyl)-5-(phenylsulfanyl)pyrimidine-4-carboxamide typically involves multi-step organic reactions. A common synthetic route might include:
Formation of the Pyrimidine Core: Starting with a suitable pyrimidine precursor, such as 4-chloropyrimidine, the core structure is formed through nucleophilic substitution reactions.
Introduction of the Fluorophenyl Group: The 4-fluorophenylmethyl group can be introduced via a nucleophilic aromatic substitution reaction using 4-fluorobenzyl chloride.
Attachment of the Phenylsulfanyl Group: The phenylsulfanyl group is typically introduced through a thiolation reaction using thiophenol.
Hydroxyphenyl Substitution: The hydroxyphenyl group is added through a coupling reaction, often using a palladium-catalyzed cross-coupling method.
Final Carboxamide Formation: The carboxamide group is formed through an amidation reaction, typically using an amine and a carboxylic acid derivative under dehydrating conditions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic steps to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles to ensure sustainable production.
Chemical Reactions Analysis
Types of Reactions
2-{[(4-Fluorophenyl)methyl]sulfanyl}-N-(3-hydroxyphenyl)-5-(phenylsulfanyl)pyrimidine-4-carboxamide can undergo various chemical reactions, including:
Oxidation: The sulfanyl groups can be oxidized to sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The nitro groups, if present, can be reduced to amines using reducing agents such as hydrogen gas over a palladium catalyst.
Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions, depending on the substituents and reaction conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Hydrogen gas, palladium catalyst.
Substitution: Halogenated reagents, strong bases or acids.
Major Products
Oxidation: Sulfoxides, sulfones.
Reduction: Amines.
Substitution: Various substituted aromatic compounds.
Scientific Research Applications
Chemistry
In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for diverse chemical modifications, making it valuable in the development of new materials and catalysts.
Biology
In biological research, this compound may be investigated for its potential as a therapeutic agent. Its structural features suggest it could interact with various biological targets, making it a candidate for drug discovery and development.
Medicine
In medicine, the compound could be explored for its pharmacological properties. Its ability to interact with specific enzymes or receptors could make it useful in treating diseases or conditions where these targets are involved.
Industry
In the industrial sector, this compound could be used in the development of new materials with specific properties, such as enhanced stability or reactivity. It may also find applications in the production of specialty chemicals or as an intermediate in the synthesis of other valuable compounds.
Mechanism of Action
The mechanism of action of 2-{[(4-fluorophenyl)methyl]sulfanyl}-N-(3-hydroxyphenyl)-5-(phenylsulfanyl)pyrimidine-4-carboxamide involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins involved in various biological pathways. The compound’s structure allows it to bind to these targets, potentially inhibiting or modulating their activity. This interaction can lead to changes in cellular processes, resulting in the compound’s observed effects.
Comparison with Similar Compounds
Similar Compounds
- 2-{[(4-Chlorophenyl)methyl]sulfanyl}-N-(3-hydroxyphenyl)-5-(phenylsulfanyl)pyrimidine-4-carboxamide
- 2-{[(4-Methylphenyl)methyl]sulfanyl}-N-(3-hydroxyphenyl)-5-(phenylsulfanyl)pyrimidine-4-carboxamide
- 2-{[(4-Bromophenyl)methyl]sulfanyl}-N-(3-hydroxyphenyl)-5-(phenylsulfanyl)pyrimidine-4-carboxamide
Uniqueness
The uniqueness of 2-{[(4-fluorophenyl)methyl]sulfanyl}-N-(3-hydroxyphenyl)-5-(phenylsulfanyl)pyrimidine-4-carboxamide lies in its specific substitution pattern. The presence of the fluorophenyl group can significantly alter its chemical and biological properties compared to its analogs. Fluorine atoms can enhance the compound’s metabolic stability, bioavailability, and binding affinity to biological targets, making it a valuable molecule for further research and development.
Properties
Molecular Formula |
C24H18FN3O2S2 |
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Molecular Weight |
463.6 g/mol |
IUPAC Name |
2-[(4-fluorophenyl)methylsulfanyl]-N-(3-hydroxyphenyl)-5-phenylsulfanylpyrimidine-4-carboxamide |
InChI |
InChI=1S/C24H18FN3O2S2/c25-17-11-9-16(10-12-17)15-31-24-26-14-21(32-20-7-2-1-3-8-20)22(28-24)23(30)27-18-5-4-6-19(29)13-18/h1-14,29H,15H2,(H,27,30) |
InChI Key |
VSHLLSZLFNWNSL-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)SC2=CN=C(N=C2C(=O)NC3=CC(=CC=C3)O)SCC4=CC=C(C=C4)F |
Origin of Product |
United States |
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